molecular formula C8H5F3O2 B1293912 Phenyl trifluoroacetate CAS No. 500-73-2

Phenyl trifluoroacetate

Cat. No.: B1293912
CAS No.: 500-73-2
M. Wt: 190.12 g/mol
InChI Key: DVCMYAIUSOSIQP-UHFFFAOYSA-N
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Description

Phenyl trifluoroacetate is an organic compound with the molecular formula C8H5F3O2. It is an ester derived from trifluoroacetic acid and phenol. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl trifluoroacetate can be synthesized through the esterification of phenol with trifluoroacetic acid or its derivatives. One common method involves the reaction of phenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 100-150°C) and may require a solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Phenyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenyl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications, where this compound serves as a key intermediate .

Molecular Targets and Pathways: In biological systems, this compound and its derivatives may interact with enzymes and proteins, leading to inhibition or modification of their activity. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMYAIUSOSIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060106
Record name Acetic acid, trifluoro-, phenyl ester
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-73-2
Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
Source CAS Common Chemistry
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Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
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Record name Acetic acid, trifluoro-, phenyl ester
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Record name Phenyl trifluoroacetate
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Synthesis routes and methods

Procedure details

To a solution of benzene (0.428 g, 5.49 mmol) and cobalt(II) acetate (0.179 g, 1.01 mmol) in 50 mL of trifluoroacetic acid/10% trifluoroacetic anhydride at 25° C. was added 10 mL of a 0.5M solution of trifluoroperacetic acid in trifluoroacetic acid/10% trifluoracetic anhydride (cooled to 0° C.) by syringe pump over 20 h with stirring. The reaction mixture was initially a reddish-pink color which turned to dark green-black upon addition of the peracid. After the addition was complete, the reaction mixture was stirred an additional 7 h, then analyzed by gas chromatography using n-octane as an internal standard. The yield of phenyl trifluoroacetate was 56%, with a 58% conversion of benzene (selectivity to phenyl trifluoroacetate=96%). Addition of water to the reaction mixture resulted in the quantitative conversion of phenyl trifluoroacetate to phenol and trifluoroacetic acid solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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